molecular formula C35H36N2O11 B1338394 5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid CAS No. 74405-40-6

5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid

Cat. No.: B1338394
CAS No.: 74405-40-6
M. Wt: 660.7 g/mol
InChI Key: LWARXVFARBSVST-JHNIELBUSA-N
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Description

5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-succinic acid: is a derivative of thymidine, a nucleoside component of DNA. This compound is often used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. The 4,4’-dimethoxytrityl (DMT) group serves as a protecting group for the 5’-hydroxyl group of thymidine, while the succinic acid moiety is used to link the nucleoside to solid supports during oligonucleotide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-succinic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Deprotection: Free thymidine derivatives.

    Coupling: Oligonucleotides linked to solid supports.

Scientific Research Applications

Chemistry:

Biology:

  • Oligonucleotides synthesized using this compound are used in gene synthesis, sequencing, and as probes in hybridization assays.

Medicine:

  • Oligonucleotides have therapeutic applications, including antisense therapy and RNA interference.

Industry:

  • Used in the production of synthetic DNA and RNA for research and diagnostic purposes.

Mechanism of Action

The primary function of 5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-succinic acid is to serve as a building block in the synthesis of oligonucleotides. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted reactions. The succinic acid moiety facilitates the attachment of the nucleoside to solid supports, allowing for sequential addition of nucleotides to form the desired oligonucleotide sequence .

Comparison with Similar Compounds

    5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine: Similar in structure but lacks the succinic acid moiety.

    5’-O-(4,4’-Dimethoxytrityl)-uridine: Similar protecting group but different nucleoside base.

Uniqueness:

Properties

CAS No.

74405-40-6

Molecular Formula

C35H36N2O11

Molecular Weight

660.7 g/mol

IUPAC Name

2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid

InChI

InChI=1S/C35H36N2O11/c1-21-19-37(34(43)36-32(21)40)30-17-27(47-28(33(41)42)18-31(38)39)29(48-30)20-46-35(22-7-5-4-6-8-22,23-9-13-25(44-2)14-10-23)24-11-15-26(45-3)16-12-24/h4-16,19,27-30H,17-18,20H2,1-3H3,(H,38,39)(H,41,42)(H,36,40,43)/t27-,28?,29+,30+/m0/s1

InChI Key

LWARXVFARBSVST-JHNIELBUSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(CC(=O)O)C(=O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(CC(=O)O)C(=O)O

Key on ui other cas no.

74405-40-6

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid
Reactant of Route 2
Reactant of Route 2
5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid
Reactant of Route 3
5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid
Reactant of Route 4
5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid
Reactant of Route 5
5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid
Reactant of Route 6
Reactant of Route 6
5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-succinic acid

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